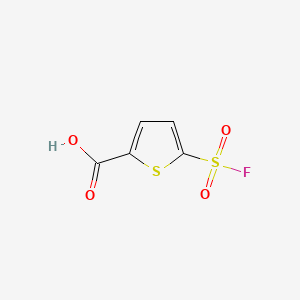
5-(fluorosulfonyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Fluorosulfonyl)thiophene-2-carboxylic acid (FSTC) is a fluorinated carboxylic acid that has been studied for its potential applications in a range of scientific research fields. FSTC has a unique chemical structure, containing both a thiophene ring and a fluorosulfonyl group. It is a colorless crystalline solid with a melting point of 158-160°C and is soluble in most organic solvents.
Aplicaciones Científicas De Investigación
5-(fluorosulfonyl)thiophene-2-carboxylic acid has many potential applications in scientific research. It has been studied for its potential use as a catalyst for the synthesis of polymers and as a reagent for the synthesis of other compounds. It has also been used as a ligand for metal complexes, as a fluorescent dye, and as a reagent for the synthesis of metal-organic frameworks.
Mecanismo De Acción
5-(fluorosulfonyl)thiophene-2-carboxylic acid is an electrophilic reagent, meaning that it is capable of reacting with nucleophiles (electron-rich species) to form new bonds. This is due to the presence of the fluorosulfonyl group, which is a highly electron-withdrawing group. The reaction is typically carried out in an aqueous solution, where the nucleophile is a water molecule.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of some bacteria, although the mechanism of action is not yet known. It has also been shown to have anti-inflammatory and antioxidant properties in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(fluorosulfonyl)thiophene-2-carboxylic acid has several advantages for use in lab experiments. It is a relatively stable compound, with a high melting point and low volatility. It is also soluble in most organic solvents, making it easy to work with. The main limitation of this compound is its relatively low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are many potential future directions for the use of 5-(fluorosulfonyl)thiophene-2-carboxylic acid in scientific research. Further research is needed to determine its potential as an antimicrobial agent or as a drug delivery system. Additionally, its potential as a catalyst for the synthesis of polymers or other compounds should be explored. Finally, its potential as a fluorescent dye or a ligand for metal complexes should also be investigated.
Métodos De Síntesis
5-(fluorosulfonyl)thiophene-2-carboxylic acid can be synthesized through the reaction of 5-bromo-2-fluorosulfonylthiophene and chloroacetic acid in the presence of a base. The reaction is carried out in an aqueous solution at a temperature of 80°C for 1-2 hours. The product is then isolated by filtration and recrystallized from methanol or ethanol.
Propiedades
IUPAC Name |
5-fluorosulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FO4S2/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLIIAGYSBAJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FO4S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B6604758.png)
![1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B6604760.png)
![7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B6604764.png)


![4-(carbamoylmethoxy)-N-[(furan-2-yl)methyl]-3-hydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B6604784.png)
![2-amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one hydrochloride](/img/structure/B6604787.png)
![1-[2-(benzenesulfonyl)-1-{3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-5-yl}ethyl]-5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B6604793.png)
![tert-butyl 4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate](/img/structure/B6604796.png)
![rac-methyl (1R,5R,6S)-3-benzyl-6-methyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604810.png)
![rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B6604814.png)

![3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid](/img/structure/B6604825.png)
![rac-methyl (1R,5S,6S)-3-benzyl-6-fluoro-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604836.png)
